1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea
Overview
Description
1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(4-methoxy-3-methylphenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated that thiourea derivatives, including this compound, possess anticancer properties. They can inhibit the growth of cancer cells and induce apoptosis.
Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of certain enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-phenylthiourea
- 1-Benzyl-3-(4-trifluoromethylphenyl)thiourea
These compounds share similar structural features but differ in their substituents. The presence of different functional groups can influence their chemical reactivity and biological activity. For instance, the methoxy group in this compound may enhance its solubility and interaction with biological targets, making it more effective in certain applications.
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-12-15(8-9-17(14)21-2)10-11-19-18(22)20-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYIFWKEVTMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNC(=S)NCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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